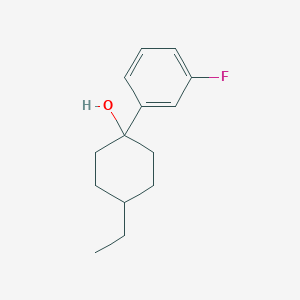
4-Ethyl-1-(3-fluorophenyl)cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-1-(3-fluorophenyl)cyclohexan-1-ol is an organic compound with the molecular formula C14H19FO It is a cyclohexanol derivative where the cyclohexane ring is substituted with an ethyl group at the 4-position and a fluorophenyl group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-1-(3-fluorophenyl)cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone, which is reacted with ethylmagnesium bromide (Grignard reagent) to introduce the ethyl group at the 4-position.
Fluorophenyl Substitution: The intermediate product is then subjected to a Friedel-Crafts alkylation reaction with 3-fluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to introduce the fluorophenyl group at the 1-position.
Reduction: The final step involves the reduction of the carbonyl group to a hydroxyl group using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethyl-1-(3-fluorophenyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form different alcohol derivatives using reducing agents like NaBH4 or LiAlH4.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, in the presence of appropriate reagents and catalysts.
Common Reagents and Conditions
Oxidation: CrO3, KMnO4, or PCC (Pyridinium chlorochromate)
Reduction: NaBH4, LiAlH4
Substitution: HNO3 (for nitration), Br2 (for bromination), FeCl3 (as a catalyst)
Major Products
Oxidation: 4-Ethyl-1-(3-fluorophenyl)cyclohexanone
Reduction: Various alcohol derivatives
Substitution: Nitro or halogenated derivatives of the fluorophenyl group
Aplicaciones Científicas De Investigación
4-Ethyl-1-(3-fluorophenyl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Ethyl-1-(3-fluorophenyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The fluorophenyl group can participate in π-π interactions and hydrophobic interactions, affecting the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-fluorophenyl)cyclohexan-1-ol
- 4-Ethylcyclohexanol
- 1-(4-fluorophenyl)cyclohexan-1-ol
Uniqueness
4-Ethyl-1-(3-fluorophenyl)cyclohexan-1-ol is unique due to the presence of both an ethyl group and a fluorophenyl group on the cyclohexane ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
643752-46-9 |
|---|---|
Fórmula molecular |
C14H19FO |
Peso molecular |
222.30 g/mol |
Nombre IUPAC |
4-ethyl-1-(3-fluorophenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C14H19FO/c1-2-11-6-8-14(16,9-7-11)12-4-3-5-13(15)10-12/h3-5,10-11,16H,2,6-9H2,1H3 |
Clave InChI |
HPPFVPJHGKCVSC-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCC(CC1)(C2=CC(=CC=C2)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Furo[4,3,2-de][1,3]benzoxazine](/img/structure/B12581149.png)
![1-(Propan-2-yl)-3-[(pyridin-2-yl)methyl]-2,3-dihydro-1H-imidazol-1-ium bromide](/img/structure/B12581153.png)
![4-{2-[4-(Methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-N-methyl-N-(2-phenylethyl)pyridin-2-amine](/img/structure/B12581168.png)
![Dimethyl 2,2'-[(4-fluorophenyl)bismuthanediyl]dibenzoate](/img/structure/B12581175.png)
![Phosphonic acid, [amino[4-(1-methylethyl)phenyl]methyl]-, diethyl ester](/img/structure/B12581178.png)
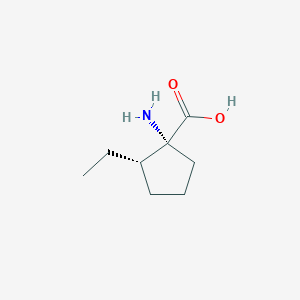
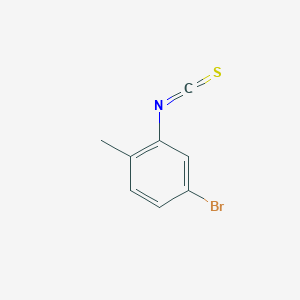
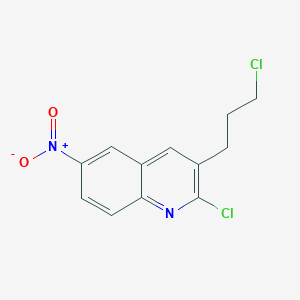

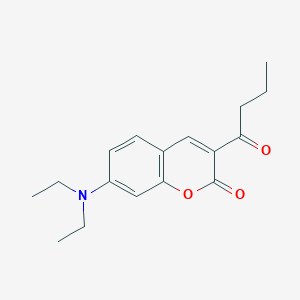

![Ethyl 2-[(3,5-dimethyl-1,2-thiazol-4-yl)methyl]benzoate](/img/structure/B12581237.png)

![2,2'-[5-(11-Hydroxyundecyloxy)-1,3-phenylene]bis[(4R)-4-ethyl-2-oxazoline]](/img/structure/B12581245.png)
